(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c20-15-14(8-11-3-1-5-13(7-11)19(21)22)24-16(23)18(15)10-12-4-2-6-17-9-12/h1-9H,10H2/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRXAKGRANNYEP-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction of Nitro Group: Corresponding amine derivative.
Reduction of Thioxo Group: Corresponding thiol derivative.
Substitution of Nitro Group: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
(5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the pyridinylmethyl group, which may affect its biological activity.
(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness: The presence of both nitrobenzylidene and pyridinylmethyl groups in (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical properties and potential biological activities. The specific arrangement of these groups may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
